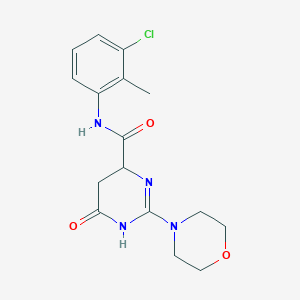![molecular formula C10H17N3OS2 B4689238 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B4689238.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide
Übersicht
Beschreibung
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. This leads to the death of these cells and the inhibition of their growth.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In studies conducted on animals, it has been found to have low toxicity levels, making it a potential candidate for use in humans. It has also been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics that can be used to treat a range of bacterial and fungal infections. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the development of new drugs.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide. One of the main areas of research is the development of new antibiotics and antifungal agents based on this compound. Another area of research is the development of new cancer treatments based on its ability to inhibit the growth of cancer cells. Additionally, there is ongoing research into the use of this compound as a potential insecticide and anti-inflammatory agent.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its broad-spectrum antibacterial and antifungal activity, as well as its potential use in treating cancer and as an insecticide and anti-inflammatory agent, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its use in these applications.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide has been studied extensively for its potential applications in various fields. In the field of medicine, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
In addition to its medical applications, this compound has also been studied for its potential use in the field of agriculture. It has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-5-10(3,4)7(14)11-8-12-13-9(16-8)15-6-2/h5-6H2,1-4H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVYQAYHSHSZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4689155.png)

![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689166.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4689167.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4689172.png)
![3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4689179.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4689183.png)
![2-{1-(4-ethoxybenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4689190.png)
![1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4689193.png)
![2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4689202.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4689209.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4689215.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4689223.png)
